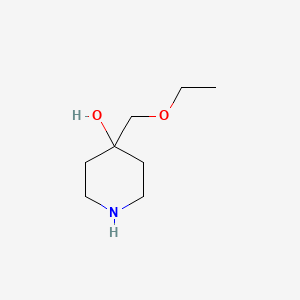

4-(Ethoxymethyl)piperidin-4-OL

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(ethoxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUNRCPFHHFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Ethoxymethyl)piperidin-4-OL (CAS: 50675-14-4): A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Ethoxymethyl)piperidin-4-OL, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed synthetic protocol, rigorous analytical characterization, and its strategic applications in medicinal chemistry, with a focus on leveraging its unique structural features for the design of novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for targeting a wide array of biological receptors. Within this class of compounds, 4-hydroxypiperidine derivatives stand out as particularly valuable intermediates, serving as precursors to potent analgesics, central nervous system (CNS) agents, and other therapeutics.[2][3] The introduction of a substituent at the 4-position of the piperidine ring allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This compound, with its combination of a hydroxyl group and an ethoxymethyl substituent at the C4 position, offers a unique set of functionalities for further chemical elaboration.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 50675-14-4 | N/A |

| Molecular Formula | C₈H₁₇NO₂ | N/A |

| Molecular Weight | 159.23 g/mol | N/A |

| SMILES | OCCOc1ccn(C)cc1 | N/A |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge on similar compounds |

| Boiling Point | 108-114 °C at 10 mmHg (for 4-hydroxypiperidine) | [4] |

Safety and Handling:

This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound: A Step-by-Step Protocol

Proposed Synthetic Pathway

The synthesis involves a two-step process: a Grignard reaction to introduce the ethoxymethyl group, followed by the deprotection of the piperidine nitrogen.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-(Ethoxymethyl)piperidin-4-ol

-

Rationale: This step utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds.[7][8] The nucleophilic carbon of the ethoxymethylmagnesium chloride attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone to form the tertiary alcohol. Anhydrous conditions are crucial to prevent quenching of the highly basic Grignard reagent.

-

Materials:

-

N-Boc-4-piperidone

-

Ethoxymethylmagnesium chloride (or prepared in situ from chloromethyl ethyl ether and magnesium turnings)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethoxymethylmagnesium chloride (1.2 eq) in THF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(ethoxymethyl)piperidin-4-ol.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The Boc protecting group is readily cleaved under acidic conditions.[5] Using a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) provides a clean and efficient deprotection.

-

Materials:

-

N-Boc-4-(ethoxymethyl)piperidin-4-ol

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the purified N-Boc-4-(ethoxymethyl)piperidin-4-ol (1.0 eq) in a minimal amount of DCM.

-

Add an excess of 4 M HCl in dioxane (or TFA) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH > 10 with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are expected for this compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the methylene group adjacent to the ether oxygen, the piperidine ring protons, and exchangeable protons for the hydroxyl and amine groups. |

| ¹³C NMR | Resonances for the ethoxy carbons, the methylene carbon of the ethoxymethyl group, the quaternary carbon at the 4-position of the piperidine ring, and the other piperidine ring carbons. |

| FT-IR | Broad absorption band for the O-H stretch of the alcohol, N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and C-O stretching of the ether and alcohol. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (159.23 g/mol ) and characteristic fragmentation patterns. |

Self-Validating Experimental Workflow

Caption: A self-validating workflow for the synthesis and characterization of this compound.

Applications in Drug Discovery and Development

The 4-hydroxy-4-substituted piperidine motif is a key pharmacophore in a variety of centrally acting agents. The presence of both a hydroxyl group and an ether linkage in this compound provides multiple avenues for its application in drug design.

-

As a Versatile Intermediate: This compound is an excellent starting point for further functionalization. The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). The tertiary alcohol can be used as a handle for further modifications or can play a crucial role in binding to the target receptor through hydrogen bonding.

-

Analgesic Drug Development: The 4-hydroxypiperidine core is a well-established feature in many potent opioid analgesics.[2][3] this compound can serve as a precursor for the synthesis of novel fentanyl analogues or other classes of analgesics, where the ethoxymethyl group can modulate receptor affinity and selectivity.

-

CNS Drug Discovery: The piperidine scaffold is prevalent in drugs targeting the central nervous system. The physicochemical properties imparted by the ethoxymethyl group may enhance blood-brain barrier penetration, making this building block attractive for the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.[9]

-

Fragment-Based Drug Discovery (FBDD): The relatively small size and well-defined three-dimensional structure of this compound make it an attractive fragment for FBDD campaigns. It can be used to probe the binding pockets of target proteins and serve as a starting point for the growth of more potent lead compounds.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis from readily available starting materials, combined with its unique combination of functional groups, provides a powerful tool for the design and synthesis of novel therapeutic agents. The strategic incorporation of this moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides the necessary technical information for researchers to confidently incorporate this compound into their drug discovery programs.

References

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (URL not available)

- US Patent 3,845,062 A, 4-hydroxy-piperidine derivatives and their preparation.

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. ([Link])

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. ([Link])

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. ([Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. ([Link])

- CN 105153211 A, Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

-

Designation of 4-Piperidone as a List I Chemical. Regulations.gov. ([Link])

-

Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. UNODC. ([Link])

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. ([Link])

-

Designation of 4-Piperidone as a List I Chemical. Regulations.gov. ([Link])

- CN 104628625 A, Synthesis method of N-boc-4-hydroxypiperidine.

-

Reactions of Grignard Reagents. Master Organic Chemistry. ([Link])

-

COMMISSION DELEGATED REGULATION (EU) 2023/196. EUR-Lex. ([Link])

-

Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC. ([Link])

-

Grignard Reagents. Chemistry LibreTexts. ([Link])

- Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. (URL not available)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

"physicochemical properties of 4-(Ethoxymethyl)piperidin-4-OL"

An In-depth Technical Guide to the Physicochemical Properties of 4-(Ethoxymethyl)piperidin-4-ol

Abstract

This compound is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The physicochemical properties of such building blocks are critical determinants of a candidate molecule's ultimate pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to formulation and stability. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It outlines not just the theoretical importance of each parameter—including ionization constant (pKa), lipophilicity (log P), aqueous solubility, and thermal characteristics—but also provides detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to characterize this and structurally related molecules.

Introduction

Chemical Identity and Structure

This compound is a tertiary alcohol and a secondary amine incorporated within a piperidine ring. The presence of both a hydrogen bond donor (hydroxyl, amine) and acceptor (hydroxyl, ether oxygen, amine nitrogen) alongside a flexible lipophilic ethyl group gives the molecule a unique profile that is crucial for its interactions in biological systems.

-

IUPAC Name: this compound

-

CAS Number: 50675-14-4[1]

-

Molecular Formula: C₈H₁₇NO₂[1]

-

Molecular Weight: 159.23 g/mol [1]

-

SMILES: OC1(COCC)CCNCC1[1]

-

Related Salt: The hydrochloride salt is also available (CAS: 2708278-49-1).[2]

Significance in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug design, appearing in numerous approved pharmaceuticals. Its derivatives are key intermediates in the synthesis of a wide range of therapeutics, including analgesics and anti-tumor agents.[3][4] The specific substitutions at the 4-position of the piperidine ring, as seen in this compound, are critical for modulating receptor affinity, selectivity, and pharmacokinetic properties. A thorough understanding of the molecule's fundamental physicochemical characteristics is therefore not merely academic but a prerequisite for its rational application in drug discovery programs.

The Role of Physicochemical Properties in Drug Development

The journey of a drug from a lab bench to a patient is heavily dictated by its physical and chemical properties. These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its suitability for formulation into a stable and effective drug product. Key properties like pKa, log P, and solubility are foundational inputs for predictive ADME models and are essential for interpreting structure-activity relationships (SAR).

Summary of Physicochemical Properties

This table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, the property is noted as such, and a detailed protocol for its determination is provided in the subsequent sections.

| Property | Value | Method |

| Molecular Formula | C₈H₁₇NO₂ | - |

| Molecular Weight | 159.23 g/mol | - |

| CAS Number | 50675-14-4 | - |

| pKa (Piperidine Nitrogen) | To be determined | Potentiometric Titration |

| log P (Octanol/Water) | To be determined | Shake-Flask Method |

| Aqueous Solubility | To be determined | Equilibrium Shake-Flask |

| Melting Point (Tₘ) | To be determined | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition | To be determined | Thermogravimetric Analysis (TGA) |

Ionization Constant (pKa)

Theoretical Basis

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the extent of a molecule's ionization at a given pH. This compound has two potential ionization centers: the basic secondary amine within the piperidine ring and the very weakly acidic tertiary hydroxyl group. For physiological applications, the pKa of the piperidine nitrogen is of primary importance as it determines the charge state of the molecule in the gastrointestinal tract and the bloodstream, directly impacting solubility, membrane permeability, and receptor binding.

The equilibrium between the neutral (B) and protonated (BH⁺) forms of the piperidine nitrogen is fundamental. A compound's absorption is often favored in its neutral state, while solubility is typically higher in its ionized state.

Caption: Ionization equilibrium of the piperidine nitrogen.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and precision.[5] The method involves monitoring pH changes as a titrant (acid) is added to a solution of the compound, allowing for the direct observation of the buffering region where pH equals pKa at the half-equivalence point.

Protocol: Potentiometric pKa Determination

-

Principle: A solution of this compound (a base) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[6]

-

Apparatus:

-

Automated titrator or a manual setup with a high-precision burette.

-

Calibrated pH meter with a combination glass electrode.

-

Stir plate and magnetic stir bar.

-

Jacketed titration vessel with temperature control (e.g., 25 °C).

-

Nitrogen or Argon gas line for inert atmosphere.

-

-

Reagents:

-

This compound (accurately weighed, ~5-10 mg).

-

Standardized 0.01 M Hydrochloric Acid (HCl) titrant.

-

Degassed, deionized water. Carbonate-free solutions are critical for accuracy.[5]

-

Co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is limited.

-

-

Procedure:

-

Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh the sample and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) in the titration vessel.

-

Blanket the solution with an inert gas (e.g., nitrogen) to prevent the ingress of atmospheric CO₂, which can interfere with the titration of a base.

-

Place the pH electrode and the burette tip into the solution, ensuring the stir bar does not strike them.

-

Start the titration, adding the HCl titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the region of steepest pH change).

-

Perform a blank titration on the solvent system alone to correct for any background effects.

-

-

Data Analysis & Self-Validation:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (V/2).

-

The system is validated by the clear sigmoidal shape of the curve and a sharp, well-defined peak in the first derivative plot. The calculated concentration of the analyte from the equivalence point should match the weighed amount, confirming the integrity of the experiment.

-

Lipophilicity (Log P)

Theoretical Basis

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is most commonly quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, log P, is a key parameter in drug design.[7] A positive log P indicates a preference for the organic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8] This value directly influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.

Experimental Determination: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable technique for measuring log P.[8] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Caption: Workflow for the Shake-Flask Log P determination.

Protocol: Shake-Flask Log P Determination

-

Principle: The compound is partitioned between two pre-saturated, immiscible liquid phases (n-octanol and buffered water). After equilibrium is established, the concentration of the compound in each phase is determined analytically, and the partition coefficient is calculated.

-

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps.

-

Mechanical shaker or wrist-action shaker in a temperature-controlled environment (25 °C).

-

Centrifuge.

-

HPLC system with a UV or MS detector for quantification.[9]

-

-

Reagents:

-

This compound.

-

n-Octanol (reagent grade or higher).

-

Aqueous buffer (e.g., phosphate buffer, pH 7.4) to maintain a consistent ionization state. The pH must be at least 2 units away from the pKa to ensure >99% of the compound is in its neutral form.

-

-

Procedure:

-

Pre-saturation: Vigorously shake n-octanol with the aqueous buffer for 24 hours. Allow the phases to separate completely. This crucial step ensures that the volume of each phase does not change during the partitioning experiment.

-

Prepare a stock solution of the compound in the pre-saturated phase in which it is more soluble.

-

Add known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer to a centrifuge tube (e.g., 5 mL of each).

-

Add a small aliquot of the compound's stock solution. The final concentration should be below the solubility limit in either phase.

-

Shake the tubes gently for a sufficient time to reach equilibrium (e.g., 2-4 hours). Vigorous shaking can cause emulsions that are difficult to break.

-

Centrifuge the tubes to ensure complete separation of the two phases.

-

Carefully sample a known volume from each phase for analysis.

-

-

Data Analysis & Self-Validation:

-

Using a validated HPLC method, determine the concentration of the compound in the n-octanol sample ([Organic]) and the aqueous sample ([Aqueous]).

-

Calculate P = [Organic] / [Aqueous].

-

Calculate log P = log₁₀(P).

-

The experiment is validated by performing a mass balance calculation. The total amount of compound recovered from both phases should be within 95-105% of the initial amount added. The experiment should be repeated with different phase volume ratios to ensure the log P value is consistent.

-

Aqueous Solubility

Theoretical Basis

Aqueous solubility is a key factor controlling the rate and extent of drug absorption after oral administration. Poor solubility is a major hurdle in drug development. It is essential to distinguish between kinetic and thermodynamic solubility.[10] This guide focuses on thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant value for biopharmaceutical assessment.

Experimental Determination: Equilibrium Shake-Flask Method

The definitive method for determining thermodynamic solubility involves generating a saturated solution and measuring the concentration of the dissolved solid after equilibrium has been reached.[11][12]

Protocol: Thermodynamic Aqueous Solubility

-

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., buffer at a set pH) at a constant temperature until equilibrium is achieved. The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is measured.[11]

-

Apparatus:

-

Glass vials with Teflon-lined screw caps.

-

Temperature-controlled orbital shaker or rotator.

-

Centrifuge.

-

Low-binding syringe filters (e.g., 0.22 µm PVDF).

-

HPLC-UV or LC-MS/MS system for quantification.

-

-

Reagents:

-

Solid this compound.

-

Aqueous media of interest (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to simulate the GI tract).

-

-

Procedure:

-

Add an excess of the solid compound to a vial containing a known volume of the aqueous medium. "Excess" means enough solid is present that it remains visible at the end of the experiment.

-

Seal the vials and place them in the shaker/rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but for some stable crystalline forms, 72 hours or more may be necessary.[11]

-

After equilibration, allow the vials to stand briefly for the excess solid to settle.

-

Sample the supernatant. To ensure only dissolved material is measured, either centrifuge the sample at high speed and sample the supernatant, or directly filter the sample through a low-binding syringe filter. Discard the first few drops from the filter to saturate any binding sites.

-

Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and analyze the concentration using a validated HPLC method.

-

-

Data Analysis & Self-Validation:

-

The measured concentration from the HPLC analysis is the thermodynamic solubility at that specific pH and temperature.

-

The protocol is validated by confirming that solid material is still present in the vial at the end of the experiment. For ultimate rigor, the residual solid should be collected and analyzed by a technique like DSC or XRPD to ensure the solid form has not changed (e.g., converted to a different polymorph or a hydrate) during the experiment.[11]

-

Thermal Properties

The thermal behavior of a compound is critical for manufacturing, formulation, and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two complementary techniques used to characterize these properties.

Caption: Relationship between TGA and DSC in thermal analysis.

Melting Point (Tₘ) by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It provides a precise melting point (Tₘ), which is observed as an endothermic peak, and the enthalpy of fusion (ΔHfus). The sharpness of the melting peak is also a good indicator of purity.[14]

Protocol: DSC for Melting Point Determination

-

Principle: A small amount of sample is heated at a constant rate. At the melting point, the sample absorbs energy (enthalpy of fusion) to transition from a solid to a liquid, resulting in an endothermic peak on the DSC thermogram.[15]

-

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.

-

Aluminum or hermetically sealed sample pans and lids.

-

Crimper for sealing pans.

-

-

Procedure:

-

Calibrate the instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).

-

Accurately weigh 1-3 mg of this compound into a sample pan and seal it. Prepare an empty, sealed pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point (Tₘ) is typically taken as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak is integrated to determine the enthalpy of fusion.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16] It is used to determine the temperature at which a material begins to decompose, its thermal stability, and its composition.[17]

Protocol: TGA for Thermal Stability

-

Principle: A sample is placed on a precision microbalance within a furnace and heated at a controlled rate. The instrument records the mass loss as the sample decomposes or volatilizes.[18][19]

-

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Sample pans (platinum or ceramic).

-

-

Procedure:

-

Calibrate the instrument according to the manufacturer's specifications.

-

Place an accurately weighed sample (5-10 mg) into the TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal decomposition, or air to assess oxidative stability).

-

Continue heating until the sample has completely decomposed.

-

-

Data Analysis: The TGA curve plots percent weight versus temperature. The onset temperature of weight loss is a key indicator of the material's thermal stability.

Conclusion

The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has detailed the theoretical underpinnings and practical, self-validating experimental protocols for determining its pKa, log P, aqueous solubility, and thermal characteristics. The data generated from these methods provide the foundational knowledge required for scientists to make informed decisions in drug design, lead optimization, and formulation development, ultimately enabling the rational progression of new chemical entities built upon this valuable molecular scaffold.

References

- Vertex AI Search. (n.d.). This compound;hydrochloride.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.

- BLD Pharm. (n.d.). 50675-14-4|this compound.

- ChemBK. (n.d.). 4-Hydroxy Piperidine.

- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7.

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- NETZSCH Analyzing & Testing. (n.d.). Thermal Stability.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Chemistry For Everyone - YouTube. (2025, August 29). How Does TGA Measure Polymer Thermal Stability?.

Sources

- 1. 50675-14-4|this compound|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. raytor.com [raytor.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Differential scanning calorimetry [cureffi.org]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. torontech.com [torontech.com]

- 19. youtube.com [youtube.com]

4-(Ethoxymethyl)piperidin-4-ol: A Versatile Scaffold for Next-Generation Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this strategy are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design of these degraders is a complex multiparameter optimization challenge, where each component—the warhead for the protein of interest (POI), the E3 ligase ligand, and the connecting linker—plays a critical role in determining the efficacy and pharmacological properties of the final molecule. This technical guide focuses on 4-(Ethoxymethyl)piperidin-4-ol , a versatile building block poised to make significant contributions to the field of TPD. While direct incorporation of this specific molecule into a publicly disclosed protein degrader has yet to be extensively documented, its structural features suggest its utility as a novel linker component or as a scaffold for developing new E3 ligase ligands. This guide will provide a comprehensive overview of the principles and methodologies for leveraging this compound in the design and synthesis of innovative protein degraders, drawing upon established expertise in PROTAC development and the known structure-activity relationships of related compounds.

Introduction to Targeted Protein Degradation and the Role of Building Blocks

Targeted protein degradation utilizes small molecules to induce the selective degradation of target proteins through the ubiquitin-proteasome system (UPS).[1] PROTACs, the most prominent class of protein degraders, are bifunctional molecules that simultaneously bind to a POI and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This event-driven mechanism offers several advantages over traditional occupancy-based inhibitors, including the potential for catalytic activity and the ability to target non-enzymatic protein functions.

The success of a PROTAC is intricately linked to the optimal presentation of the POI and E3 ligase to each other, a function largely governed by the linker. The linker is not merely a passive spacer but actively influences the physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Consequently, the development of novel linker building blocks is a key area of research in the TPD field. Piperidine-containing linkers, for instance, have been successfully employed to enhance the solubility and rigidity of PROTACs.[3][4]

Physicochemical Properties of this compound

Understanding the intrinsic properties of a building block is fundamental to its rational application in drug design.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [Calculated] |

| Molecular Weight | 159.23 g/mol | [Calculated] |

| CAS Number | 50675-14-4 | - |

| LogP (Predicted) | 0.8-1.2 | [ChemDraw] |

| Topological Polar Surface Area (TPSA) | 41.7 Ų | [ChemDraw] |

| Hydrogen Bond Donors | 2 | [Calculated] |

| Hydrogen Bond Acceptors | 3 | [Calculated] |

The physicochemical profile of this compound suggests its potential to impart favorable properties to a PROTAC molecule. The presence of both hydrogen bond donors and acceptors, along with a moderate predicted LogP, indicates a balance between aqueous solubility and membrane permeability. The ethoxymethyl group offers a potential metabolic soft spot, which could be advantageous for tuning the pharmacokinetic profile of a degrader.

Strategic Incorporation of this compound into Protein Degraders

The unique structure of this compound presents several strategic opportunities for its incorporation into protein degraders, primarily as a novel linker element or as a scaffold for E3 ligase ligand modification.

As a Rigid Linker Component

The piperidine ring provides a rigid scaffold that can help to pre-organize the conformation of the PROTAC, potentially reducing the entropic penalty of ternary complex formation. The hydroxyl and ethoxymethyl groups offer two distinct points for linker attachment, allowing for diverse exit vectors and spatial arrangements of the POI and E3 ligase ligands.

Caption: Strategic incorporation of this compound into a PROTAC linker.

As a Scaffold for Novel VHL Ligand Development

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in TPD.[5][6] The canonical VHL ligand, based on the structure of the hypoxia-inducible factor 1-alpha (HIF-1α) peptide, features a critical hydroxyproline motif.[7] Modifications to the VHL ligand are actively being explored to improve binding affinity, selectivity, and physicochemical properties.[5][6] The piperidin-4-ol core of this compound shares structural similarities with the hydroxyproline ring of VHL ligands, suggesting its potential as a novel scaffold for developing next-generation VHL binders.

Caption: Comparison of the canonical hydroxyproline core of VHL ligands with the piperidin-4-ol scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of PROTACs is a multi-step process that requires careful planning and execution. The following section outlines a hypothetical, yet plausible, synthetic workflow for incorporating this compound into a PROTAC targeting a generic kinase, utilizing a VHL ligand.

General Synthetic Workflow

Caption: General synthetic workflow for PROTAC synthesis.

Exemplary Protocol: Synthesis of a VHL-Linker-Kinase Inhibitor PROTAC

This protocol is a representative example and would require optimization for specific targets and ligands.

Step 1: Synthesis of the VHL Ligand-Linker Intermediate

-

Protection of this compound: The secondary amine of this compound is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Activation of the Hydroxyl Group: The hydroxyl group is activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

-

Coupling with VHL Ligand: The activated linker is coupled to a VHL ligand precursor bearing a nucleophilic handle (e.g., a free amine or hydroxyl group). This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dimethylformamide (DMF).

-

Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the VHL ligand-linker intermediate with a free secondary amine.

Step 2: Synthesis of the POI Ligand with a Reactive Handle

-

A known kinase inhibitor is functionalized with a reactive group, such as a carboxylic acid or an activated ester, to enable coupling with the linker.

Step 3: Final PROTAC Assembly

-

The VHL ligand-linker intermediate (from Step 1) is coupled with the functionalized POI ligand (from Step 2) via an amide bond formation reaction. Common coupling reagents include HATU or HBTU in the presence of a base like DIPEA.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

Step 4: Purification and Characterization

-

The crude PROTAC is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

The structure and purity of the final PROTAC are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biophysical and Cellular Characterization

Once synthesized, the novel PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction:

| Assay | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinities (KD) of the PROTAC to the POI and E3 ligase individually, and the cooperativity of ternary complex formation. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Thermodynamic parameters of binding (ΔH, ΔS, KD). |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity. | Real-time monitoring of ternary complex formation in solution. |

Cellular Assays for Protein Degradation

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blotting to Quantify Protein Degradation

-

Cell Culture and Treatment: A relevant cell line is seeded and allowed to adhere. The cells are then treated with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the POI. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities are quantified using densitometry software. The level of the POI is normalized to the loading control.

From this data, key parameters such as the DC₅₀ (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) can be determined.

Conclusion and Future Perspectives

While the direct application of this compound in a publicly disclosed protein degrader remains to be reported, its structural attributes make it a highly promising building block for the next generation of TPD molecules. Its potential to serve as a rigid and tunable linker component, or as a novel scaffold for E3 ligase ligands, warrants further investigation. The synthetic strategies and characterization methodologies outlined in this guide provide a robust framework for researchers to explore the utility of this versatile molecule. As the field of targeted protein degradation continues to evolve, the development of innovative building blocks like this compound will be crucial in expanding the druggable proteome and delivering new therapeutic options for a wide range of diseases.

References

- PROTACs: An Emerging Therapeutic Modality in Precision Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7506283/]

- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8819614/]

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9485299/]

- Targeted protein degradation: mechanisms, strategies and application. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9018898/]

- Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671603/]

- Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9195657/]

- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215915/]

- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379961/]

- Recent advances in targeted protein degraders as potential therapeutic agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9931948/]

- An overview of PROTACs: a promising drug discovery paradigm. [URL: https://www.researchgate.net/publication/366405763_An_overview_of_PROTACs_a_promising_drug_discovery_paradigm]

- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ob/d2ob01010h]

- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854932/]

- Targeted protein degradation: advances in drug discovery and clinical practice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848318/]

- Molecular glues modulate protein functions by inducing protein aggregation: A promising therapeutic strategy of small molecules for disease treatment. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9402202/]

- 2-(Piperidin-4-yl)ethan-1-ol (4-Piperidineethanol) | PROTAC Linker | MedChemExpress. [URL: https://www.medchemexpress.com/2-piperidin-4-ylethan-1-ol.html]

- Current strategies for the design of PROTAC linkers: a critical review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7582453/]

- Targeted protein degradation and induced proximity: Molecular glues landscape in drug discovery. [URL: https://www.cas.org/resources/cas-insights/drug-discovery/molecular-glues-landscape]

- PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [URL: https://data.epo.org/publication-server/document?

- CN1583742A - Method for preparing 4-piperidyl piperidine. [URL: https://patents.google.

- An overview of PROTACs: a promising drug discovery paradigm. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9768231/]

- Molecular glues: enhanced protein-protein interactions and cell proteome editing. [URL: https://link.springer.com/article/10.1007/s43657-021-00024-4]

- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222165/]

- Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848318/]

- Selective Protein Degradation through Tetrazine Ligation of Genetically Incorporated Unnatural Amino Acids. [URL: https://www.researchgate.

- US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction. [URL: https://patents.google.

- Thalidomide-O-C4H4-N(Me)-piperidine-boc | E3 Ligase Ligand-Linker Conjugate. [URL: https://www.medchemexpress.com/thalidomide-o-c4h4-n-me-piperidine-boc.html]

- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01528]

- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01010h]

- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). [URL: https://www.researchgate.net/publication/349138622_A_Mechanistic_Pharmacodynamic_Modeling_Framework_for_the_Assessment_and_Optimization_of_Proteolysis_Targeting_Chimeras_PROTACs]

- Paper Breakdown: How to identify new molecular glue degraders. [URL: https://www.youtube.

- 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. [URL: https://data.epo.org/publication-server/document?

- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00284a]

- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present). [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2022.2047332]

- in silico tools in protacs design. [URL: https://arxiv.org/pdf/2307.04588]

- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780287/]

- E3 Ligase Ligands in PROTAC. [URL: https://precispeg.com/blogs/e3-ligase-ligands-in-protac]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular glues modulate protein functions by inducing protein aggregation: A promising therapeutic strategy of small molecules for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of 4-(Ethoxymethyl)piperidin-4-ol using ¹H and ¹³C NMR Spectroscopy

Introduction

4-(Ethoxymethyl)piperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceuticals. Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide and detailed protocols for the analysis of this compound using ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a robust framework for the characterization of this and structurally related molecules.

PART 1: Experimental Protocols

A meticulously prepared sample is fundamental to acquiring high-quality NMR data. The following protocols outline the recommended procedures for sample preparation and data acquisition for the NMR analysis of this compound.

Sample Preparation

The choice of solvent is crucial in NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[2]

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Chloroform-d (CDCl₃, 99.8% D)

-

Tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Vortex mixer

Protocol:

-

Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Add approximately 0.6-0.7 mL of Chloroform-d containing 0.03% v/v TMS as an internal standard to the vial. TMS is the accepted standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.[4][5]

-

Vortex the mixture until the sample is completely dissolved. If the solution appears cloudy or contains particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

-

Carefully transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | 4.09 s |

| Spectral Width (sw) | 20.5 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 (proton decoupled) |

| Number of Scans | 1024 |

| Relaxation Delay (d1) | 2.0 s |

| Acquisition Time (aq) | 1.36 s |

| Spectral Width (sw) | 238 ppm |

| Temperature | 298 K |

DEPT-135 Acquisition: The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ signals. It is typically run with similar parameters to the standard ¹³C experiment, using a dedicated DEPT-135 pulse program.

Caption: Experimental workflow for NMR analysis.

PART 2: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The interpretation of the spectrum is based on chemical shifts (δ), signal integration, and spin-spin coupling patterns.

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.20 | triplet | 3H | -O-CH₂-CH₃ |

| b | ~1.60 | multiplet | 4H | H-3, H-5 |

| c | ~1.80 | singlet | 1H | -OH |

| d | ~2.80 | multiplet | 4H | H-2, H-6 |

| e | ~3.45 | singlet | 2H | -C-CH₂ -O- |

| f | ~3.50 | quartet | 2H | -O-CH₂ -CH₃ |

| g | ~2.00 | broad singlet | 1H | -NH - |

Detailed Analysis:

-

Signal a (~1.20 ppm, triplet, 3H): This signal corresponds to the three protons of the methyl group (-CH₃) of the ethoxy moiety. It appears as a triplet due to coupling with the adjacent methylene protons (-O-CH₂-), with a typical coupling constant (J) of around 7 Hz.

-

Signal b (~1.60 ppm, multiplet, 4H): These four protons are attributed to the methylene groups at positions 3 and 5 of the piperidine ring. The signals for the axial and equatorial protons at these positions are expected to be diastereotopic and will likely overlap, resulting in a complex multiplet.

-

Signal c (~1.80 ppm, singlet, 1H): This singlet is assigned to the hydroxyl proton (-OH). The chemical shift of hydroxyl protons can be highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with deuterium if D₂O is added.

-

Signal d (~2.80 ppm, multiplet, 4H): These four protons correspond to the methylene groups at positions 2 and 6 of the piperidine ring, which are adjacent to the nitrogen atom. The electron-withdrawing effect of the nitrogen deshields these protons, causing them to resonate at a lower field compared to the H-3/H-5 protons. Similar to the H-3/H-5 protons, these are expected to show complex splitting.

-

Signal e (~3.45 ppm, singlet, 2H): This singlet is assigned to the methylene protons of the ethoxymethyl group attached to the C4 position of the piperidine ring (-C-CH₂-O-). These protons are adjacent to a quaternary carbon and an oxygen atom, resulting in a singlet.

-

Signal f (~3.50 ppm, quartet, 2H): This signal corresponds to the methylene protons of the ethoxy group (-O-CH₂-CH₃). It appears as a quartet due to coupling with the three protons of the adjacent methyl group (J ≈ 7 Hz).

-

Signal g (~2.00 ppm, broad singlet, 1H): This broad signal is attributed to the proton on the nitrogen atom of the piperidine ring (-NH-). The chemical shift and broadness of this peak can vary depending on the solvent and concentration due to exchange processes.

PART 3: ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Caption: Structure of this compound with carbon labeling.

Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~15.5 | CH₃ | -O-CH₂-CH₃ |

| ~35.0 | CH₂ | C-3, C-5 |

| ~45.0 | CH₂ | C-2, C-6 |

| ~66.0 | CH₂ | -O-CH₂ -CH₃ |

| ~70.0 | Quaternary | C-4 |

| ~75.0 | CH₂ | -C-CH₂ -O- |

Detailed Analysis:

-

~15.5 ppm (CH₃): This upfield signal is characteristic of a methyl carbon in an ethoxy group. The DEPT-135 spectrum would show a positive peak for this CH₃ group.

-

~35.0 ppm (CH₂): This signal is assigned to the C-3 and C-5 carbons of the piperidine ring. The DEPT-135 spectrum would show a negative peak for this CH₂ group.

-

~45.0 ppm (CH₂): The carbons at C-2 and C-6 are adjacent to the nitrogen atom, which causes a downfield shift compared to C-3 and C-5. The DEPT-135 spectrum would show a negative peak for this CH₂ group.

-

~66.0 ppm (CH₂): This signal corresponds to the methylene carbon of the ethoxy group (-O-CH₂-CH₃). The attachment to an oxygen atom causes a significant downfield shift. The DEPT-135 spectrum would show a negative peak.

-

~70.0 ppm (Quaternary): This signal is assigned to the quaternary carbon at C-4 of the piperidine ring, which is bonded to the hydroxyl and ethoxymethyl groups. As a quaternary carbon, it will be absent in the DEPT-135 spectrum.

-

~75.0 ppm (CH₂): The most downfield methylene carbon is assigned to the -C-CH₂-O- group. The deshielding effects of the adjacent quaternary carbon and the oxygen atom contribute to its downfield chemical shift. The DEPT-135 spectrum would show a negative peak.

Conclusion

This application note has provided a detailed protocol and theoretical analysis for the ¹H and ¹³C NMR characterization of this compound. The predicted chemical shifts, multiplicities, and integration values are in accordance with the principles of NMR spectroscopy and provide a clear and consistent picture of the molecule's structure. The use of one-dimensional ¹H and ¹³C NMR, in conjunction with a DEPT-135 experiment, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the chemical structure of the title compound. These methods are readily applicable for routine structural verification and purity assessment in a drug discovery and development setting.

References

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Retrieved from [Link]

-

Reusch, W. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Quora. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-438. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Wüthrich, K. (1994). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Biophysical journal, 67(6), 2367–2372. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

-

Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Carl ROTH. (n.d.). Deuterated Compounds for NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Bruker. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

Sources

The Strategic Integration of 4-(Ethoxymethyl)piperidin-4-ol in Fragment-Based Library Synthesis: A Technical Guide

Introduction: Embracing Three-Dimensionality in Drug Discovery with a Novel Piperidine Fragment

In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful engine for the generation of novel lead compounds.[1][2][3] The core principle of FBDD lies in identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, which are then elaborated into more potent, drug-like molecules.[1] Historically, fragment libraries have been dominated by flat, aromatic structures. However, the increasing recognition of the importance of molecular three-dimensionality for achieving potent and selective interactions with complex biological targets has spurred the development of novel 3D-fragments.[4][5][6][7][8] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and its saturated, non-planar nature makes it an excellent starting point for the design of 3D fragments.[4][8][9]

This technical guide introduces 4-(Ethoxymethyl)piperidin-4-ol , a novel fragment designed to capitalize on the benefits of a 3D piperidine core while offering versatile vectors for chemical elaboration. Its unique substitution pattern, featuring a tertiary alcohol and an ethoxymethyl group at the 4-position, provides a rich stereoelectronic environment and multiple points for diversification, making it an ideal candidate for the construction of diverse chemical libraries. This guide will provide a comprehensive overview of its synthesis, properties, and detailed protocols for its application in library synthesis, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for its effective application in FBDD. These properties influence its solubility, binding characteristics, and synthetic tractability. The key properties of this compound are summarized in the table below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 50675-14-4 | Chemical Abstract Service |

| Molecular Formula | C₈H₁₇NO₂ | - |

| Molecular Weight | 159.23 g/mol | - |

| Appearance | Off-white to pale yellow solid | Typical Observation |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Experimental Observation |

| Calculated LogP | ~0.8 | Cheminformatics Software |

| Hydrogen Bond Donors | 2 (O-H, N-H) | - |

| Hydrogen Bond Acceptors | 3 (2x O, N) | - |

| Rotatable Bonds | 3 | - |

Synthesis of this compound: A Plausible and Scalable Route

Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step synthesis starting from commercially available N-Boc-4-piperidone.

Step 1: Synthesis of N-Boc-4-(Ethoxymethyl)piperidin-4-ol

-

Rationale: This step involves the nucleophilic addition of an ethoxymethyl Grignard reagent to the carbonyl group of N-Boc-4-piperidone to form the tertiary alcohol. The Boc protecting group is essential to prevent the acidic N-H proton from quenching the Grignard reagent.

-

Materials:

-

N-Boc-4-piperidone

-

Magnesium turnings

-

Bromomethyl ethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of bromomethyl ethyl ether (1.1 eq.) in anhydrous THF via the dropping funnel.

-

Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromomethyl ethyl ether solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Grignard Addition:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4-(ethoxymethyl)piperidin-4-ol.

-

-

Step 2: N-Deprotection to Yield this compound

-

Rationale: The Boc protecting group is removed under acidic conditions to yield the final fragment with a free secondary amine, which is a key handle for library diversification.

-

Materials:

-

N-Boc-4-(ethoxymethyl)piperidin-4-ol

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc-4-(ethoxymethyl)piperidin-4-ol from Step 1 in 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or mass spectrometry.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 10 with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Application in Parallel Library Synthesis

The presence of a secondary amine in this compound provides a primary vector for diversification in a library synthesis campaign. Below are two representative protocols for its use in N-acylation and Suzuki-Miyaura coupling, common reactions in medicinal chemistry for library generation.

Caption: Workflow for library synthesis using the title fragment.

Protocol 1: Parallel N-Acylation for Amide Library Synthesis

-

Rationale: N-acylation is a robust and high-yielding reaction that allows for the introduction of a wide variety of acyl groups, enabling exploration of the chemical space around the piperidine nitrogen.[10][11]

-

Materials:

-

This compound

-

A diverse set of carboxylic acids or acid chlorides

-

Coupling agent (e.g., HATU, HOBt/EDC for carboxylic acids)

-

Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

96-well reaction block

-

-

Procedure (in 96-well format):

-

Stock Solutions: Prepare stock solutions of this compound, the coupling agent, and the base in the chosen anhydrous solvent.

-

Reagent Dispensing:

-

To each well of the 96-well reaction block, add a solution of a unique carboxylic acid (1.2 eq.).

-

Add the stock solution of this compound (1.0 eq.).

-

Add the stock solution of the coupling agent (e.g., HATU, 1.2 eq.).

-

Add the stock solution of the base (e.g., DIPEA, 2.0 eq.).

-

-

Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

-

Reaction Monitoring and Work-up:

-

Monitor the completion of the reactions by taking a small aliquot from a few representative wells for LC-MS analysis.

-

Upon completion, quench the reactions by adding water.

-

Perform a liquid-liquid extraction in the 96-well format using a suitable organic solvent (e.g., ethyl acetate).

-

Isolate the organic phase and concentrate to dryness.

-

-

Purification and Analysis:

-

Purify the library members using high-throughput purification techniques such as preparative HPLC-MS.

-

Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.

-

-

Protocol 2: Parallel Suzuki-Miyaura Coupling for N-Aryl Piperidine Library

-

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of diverse aryl and heteroaryl moieties.[12][13][14]

-

Materials:

-

This compound

-

A diverse set of aryl or heteroaryl boronic acids or esters

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

96-well reaction block

-

-

Procedure (in 96-well format):

-

Reagent Dispensing:

-

To each well of the 96-well reaction block, add the aryl/heteroaryl boronic acid (1.5 eq.), palladium catalyst (e.g., 5 mol%), and ligand (e.g., 10 mol%).

-

Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

-

Add the base (e.g., K₂CO₃, 2.0 eq.).

-

-

Reaction: Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.

-

Work-up and Purification:

-

Cool the reaction block to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer and concentrate.

-

Purify the library members using preparative HPLC-MS.

-

-

Analysis: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.

-

Quality Control and Characterization

Rigorous quality control (QC) is paramount in library synthesis to ensure the integrity of the compounds and the reliability of subsequent screening data.[15][16][17][18]

-

Reaction Monitoring:

-